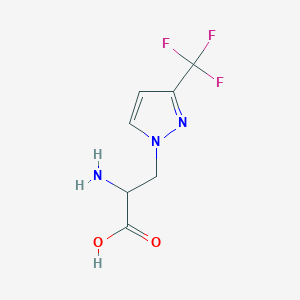

2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

Description

2-Amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS: 1249231-24-0) is a synthetic α-amino acid derivative featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its molecular formula is C₇H₈F₃N₃O₂, with a molecular weight of 223.15 g/mol . The compound’s structure combines the bioactivity of amino acids with the electronic and steric effects of the pyrazole and trifluoromethyl groups, making it a candidate for pharmaceutical and biocatalytic applications.

Properties

Molecular Formula |

C7H8F3N3O2 |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

2-amino-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |

InChI |

InChI=1S/C7H8F3N3O2/c8-7(9,10)5-1-2-13(12-5)3-4(11)6(14)15/h1-2,4H,3,11H2,(H,14,15) |

InChI Key |

WBVYTNJJLHGUTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

2.1.1. Pyrazole Ring Construction with Trifluoromethyl Substitution

The pyrazole ring bearing a trifluoromethyl group is typically synthesized via cyclization reactions involving hydrazines and trifluoromethyl-substituted β-diketones or equivalents. This step is critical to introduce the trifluoromethyl substituent at the 3-position of the pyrazole ring.

For example, the trifluoromethyl group can be introduced using trifluoromethylated precursors such as trifluoroacetylacetone or trifluoromethyl-substituted hydrazines under controlled conditions to form the desired pyrazole core.

2.1.2. Functionalization to Introduce the Amino Acid Side Chain

The amino acid moiety is generally introduced by nucleophilic substitution or coupling reactions where the pyrazole nitrogen is linked to a 2- or 3-carbon chain bearing protected or free amino and carboxyl groups.

A common approach involves alkylation of the pyrazole nitrogen with halo-substituted amino acid derivatives or their protected forms, followed by deprotection steps to yield the free amino acid.

Alternatively, the synthesis may proceed via ring-opening of epoxides or oxiranes derived from halogenated intermediates, which then react with pyrazole derivatives to form the propanoic acid side chain.

Representative Synthetic Route (Adapted from Pyrazolyl-Propanamide Analogues)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Thionyl chloride (SOCl2) in tetrahydrofuran (THF), low temperature (-10 to 0 °C) | Conversion of hydroxy acid to acid chloride intermediate |

| 2 | Triethylamine (Et3N) in THF, 0 to 50 °C | Amide formation with amine derivatives |

| 3 | Potassium carbonate (K2CO3), reflux with 2-butanone | Cyclization or ring formation to generate pyrazolyl intermediates |

| 4 | Sodium hydride (NaH) in THF, 0 °C to room temperature | Alkylation or substitution to attach amino acid chain |

This sequence is adapted from synthesis of pyrazol-1-yl-propanamides, which are structurally related and share similar synthetic challenges.

Alternative Methods and Variations

Hydrazine Condensation: Starting from trifluoromethylated β-diketones, condensation with hydrazine derivatives can yield pyrazole rings with various substitution patterns, which can then be further functionalized to introduce the amino acid side chain.

Direct Coupling: Some methods involve direct coupling of pyrazole derivatives with amino acid esters or protected amino acids using coupling agents like carbodiimides or via nucleophilic substitution on halogenated intermediates.

Data Table Summarizing Preparation-Related Information

Research Discoveries and Notes on Preparation

The trifluoromethyl group significantly influences the synthetic route due to its electron-withdrawing nature, requiring careful selection of reaction conditions to avoid side reactions and ensure regioselectivity.

Pyrazole ring formation is often the key step, with subsequent functionalization to introduce the amino acid side chain being achieved through nucleophilic substitution or amide bond formation.

Recent literature on pyrazolyl-propanamides and related compounds provides valuable insights into optimizing yields and purity by adjusting reaction temperatures, solvents, and reagent stoichiometry.

The use of protecting groups for the amino and carboxyl functions during synthesis is common to prevent side reactions, with deprotection steps typically performed under mild acidic or basic conditions.

Analytical characterization (NMR, IR, MS) is essential at each step to confirm structure and purity, especially due to the presence of fluorine atoms which can be monitored by ^19F NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl group and the amino acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Containing Amino Acids

(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1H-pyrazol-3′-yl]propanoic Acid Hydrochloride

- Structure : Pyrazole ring substituted with 4-nitrophenyl and phenyl groups.

- Molecular Weight : ~393.77 g/mol (estimated from synthesis data) .

- The nitro group increases reactivity in electrophilic substitutions, whereas -CF₃ is electron-withdrawing but metabolically stable.

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

Non-Pyrazole Heterocyclic Amino Acids

2-Amino-3-(thiophen-2-yl)propanoic Acid

- Structure : Thiophene ring instead of pyrazole.

- Molecular Weight : ~185.22 g/mol .

- Key Differences :

- Thiophene’s sulfur atom increases polarizability, enhancing interactions with metal ions in enzymes.

- Lacks the electron-withdrawing -CF₃ group, resulting in lower metabolic stability but higher solubility in aqueous media.

L-2-Amino-3-(1-pyrazolyl)propanoic Acid

Fluorinated Propanoic Acid Derivatives

Perfluorinated Propanoic Acid Esters

- Examples : Methyl esters with tetrafluoroethoxy and trifluoromethyl groups (e.g., [69116-73-0]) .

- Key Differences: Extensive fluorination increases chemical inertness and thermal stability but introduces environmental persistence concerns. Lack of amino acid backbone limits biological targeting compared to the pyrazole-amino acid hybrid.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₇H₈F₃N₃O₂ | 223.15 | -CF₃, pyrazole | 1.2 |

| (2S)-2-Amino-3-[5′-(4″-nitrophenyl)-...] | C₁₉H₁₇N₄O₄Cl | 393.77 | -NO₂, -Ph | 2.8 |

| 2-[4-Methyl-3-(trifluoromethyl)-...] | C₈H₁₀F₃N₃O₂ | 245.16 | -CF₃, -CH₃ | 1.5 |

| L-2-Amino-3-(1-pyrazolyl)propanoic acid | C₆H₉N₃O₂ | 155.15 | Pyrazole (no -CF₃) | -1.5 |

Research Findings and Implications

- Metabolic Stability: The -CF₃ group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs like L-2-amino-3-(1-pyrazolyl)propanoic acid .

- Biocatalytic Potential: Pyrazole-containing amino acids show promise in stereoselective reactions, though thiophene analogs exhibit higher activity in ammonia elimination .

- Synthetic Challenges : Nitro- and phenyl-substituted pyrazoles require multi-step syntheses, whereas the target compound’s route may prioritize regioselective aza-Michael additions .

Biological Activity

2-Amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, also known as a trifluoromethyl-substituted pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. Research indicates that such modifications can enhance the potency and selectivity of compounds in various biological contexts.

Chemical Structure and Properties

The chemical formula for 2-Amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is . The trifluoromethyl group contributes to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 215.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

The biological activity of 2-Amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is primarily attributed to its ability to interact with various enzymatic pathways and receptors. The trifluoromethyl group enhances binding affinity to target proteins, which can lead to increased efficacy in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

Table 2: Anticancer Activity Data

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown potential as a selective inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. For example, it was found to exhibit a COX-2/COX-1 inhibition ratio that suggests a favorable profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Neuroprotective Effects

There is emerging evidence that compounds containing trifluoromethyl groups can modulate neurotransmitter systems, potentially offering neuroprotective effects. The structural similarity of 2-Amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid to known neuroactive compounds positions it as a candidate for studies focused on neurodegenerative diseases.

Study on Antibacterial Activity

A study assessed the antibacterial properties of related pyrazole derivatives, revealing that modifications at the trifluoromethyl position could enhance activity against bacterial strains such as E. coli. This study underscores the significance of structural variations in developing new antibacterial agents.

Study on Pain Management

Research has indicated that small molecules similar to 2-Amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid may effectively manage pain through dual inhibition pathways involving COX and lipoxygenase enzymes, suggesting a multifaceted approach to pain relief without the gastrointestinal side effects associated with traditional NSAIDs.

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, and how are regioselectivity challenges addressed?

Synthesis typically involves multi-step regioselective reactions. For example:

- Condensation/Aza-Michael Reaction : A regioselective approach starts with methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1H-pyrazol-3′-yl]propanoate, followed by reduction using sodium borohydride and lithium chloride in THF under argon .

- Functional Group Introduction : Trifluoromethyl pyrazole precursors (e.g., 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) are synthesized via cyclopropyl and trifluoromethyl group incorporation, with purity monitored via HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : Used to confirm stereochemistry and substituent positions (e.g., pyrazole ring substitution patterns) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl-containing intermediates .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .

Q. What are common impurities in synthesis, and how are they mitigated?

- Byproducts from Incomplete Reduction : Sodium borohydride reduction intermediates (e.g., alcohol derivatives) are removed via column chromatography .

- Regioisomeric Contaminants : Controlled by optimizing reaction temperature and solvent polarity (e.g., THF vs. DMF) to favor desired regioselectivity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazole-functionalized amino acid synthesis?

Regioselectivity is sensitive to:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrazole C-3 position .

- Catalysts : Lithium chloride enhances borohydride-mediated reductions by stabilizing transition states .

- Temperature : Lower temperatures (0–25°C) reduce side reactions in aza-Michael additions .

Table 1 : Comparison of Regioselectivity Under Different Conditions

| Condition | Regioselectivity (C-3:C-5 Ratio) | Yield (%) |

|---|---|---|

| THF, 25°C, LiCl/SBH | 9:1 | 78 |

| DMF, 0°C, No Catalyst | 3:1 | 52 |

| Ethanol, 50°C | 1:1 | 30 |

| Data derived from regioselective synthesis protocols |

Q. What bioactivity assays are relevant for this compound, and what results have been observed?

- Receptor Binding Studies : Structural analogs (e.g., (±)-AMPA) show affinity for glutamate receptors, suggesting potential neuropharmacological applications .

- Antimicrobial Screening : Pyrazole derivatives exhibit moderate activity against E. coli (MIC ~50 µg/mL) and S. aureus (MIC ~25 µg/mL) .

- Anti-inflammatory Assays : Trifluoromethyl groups enhance metabolic stability, as seen in COX-2 inhibition studies (IC₅₀ ~10 µM) .

Q. How should researchers resolve contradictions in spectral data or bioactivity results?

- Cross-Validation : Compare NMR/MS data with structurally characterized analogs (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) to confirm assignments .

- Dose-Response Curves : Address bioactivity variability by testing multiple concentrations and replicating assays across independent labs .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes that explain discrepancies in receptor affinity .

Methodological Guidance

Q. Synthesis Optimization Checklist

Use argon atmosphere for sodium borohydride reductions to prevent oxidation .

Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. Analytical Workflow for Impurity Profiling

LC-MS : Identify byproducts via molecular ion peaks.

1H-13C HSQC NMR : Assign regiochemistry of pyrazole substituents.

Elemental Analysis : Confirm C, H, N, F content (±0.3% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.